1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one
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Overview
Description
1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one is a complex organic compound that features a piperidine ring substituted with a tetrahydropyran group and a long nonadecanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Tetrahydropyran-4-yl-piperidine: This intermediate can be synthesized by reacting piperidine with tetrahydropyran under acidic conditions.
Attachment of Nonadecanone Chain: The intermediate is then reacted with a nonadecanone derivative in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the nonadecanone chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or nonadecanone derivatives.
Scientific Research Applications
1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride: Similar structure but different functional groups.
4-Amino-4-hydroxymethyl-tetrahydro-2H-pyran hydrochloride: Contains a tetrahydropyran ring but different substituents.
4-(Tetrahydro-2H-pyran-2-ylmethoxy)aniline hydrochloride: Another tetrahydropyran derivative with different functional groups.
Uniqueness
1-[4-(Tetrahydro-pyran-4-YL)-piperidin-1-YL]-nonadecan-1-one is unique due to its long nonadecanone chain, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where similar compounds may not be effective.
Properties
CAS No. |
865074-89-1 |
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Molecular Formula |
C29H55NO2 |
Molecular Weight |
449.764 |
IUPAC Name |
1-[4-(oxan-4-yl)piperidin-1-yl]nonadecan-1-one |
InChI |
InChI=1S/C29H55NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29(31)30-23-19-27(20-24-30)28-21-25-32-26-22-28/h27-28H,2-26H2,1H3 |
InChI Key |
YFBHGXJENCZHMT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCC(=O)N1CCC(CC1)C2CCOCC2 |
solubility |
not available |
Origin of Product |
United States |
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